MPB-07 free acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPB-07 free acid involves several steps, starting with the preparation of the benzo[c]quinolizinium core. This typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the treatment of the precursor with oxalyl chloride in dichloromethane at 65°C, followed by derivatization with picolylamine in acetonitrile .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
MPB-07 free acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the benzo[c]quinolizinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydroquinones
Scientific Research Applications
MPB-07 free acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe in mechanistic studies.
Mechanism of Action
MPB-07 free acid exerts its effects primarily by activating the CFTR channels. This activation involves the binding of MPB-07 to the CFTR protein, facilitating its proper folding and trafficking to the cell membrane. Once at the membrane, CFTR channels can effectively transport chloride ions, which is crucial for maintaining fluid balance in tissues .
Comparison with Similar Compounds
MPB-07 free acid is unique compared to other CFTR activators due to its specific structure and mechanism of action. Similar compounds include:
Genistein: A flavonoid that also activates CFTR channels but through a different binding site.
UCCF-029: A benzoflavone derivative that has shown potent CFTR activation.
Pyrazolo derivatives: These compounds are structurally different but also activate CFTR channels.
MPB-07 stands out due to its high potency and low cellular toxicity, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
586349-01-1 |
---|---|
Molecular Formula |
C13H9ClNO+ |
Molecular Weight |
230.67 g/mol |
IUPAC Name |
10-chlorobenzo[c]quinolizin-11-ium-6-ol |
InChI |
InChI=1S/C13H8ClNO/c14-11-6-3-5-10-12(16)8-9-4-1-2-7-15(9)13(10)11/h1-8H/p+1 |
InChI Key |
FLJBLCAZPFDCPE-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=[N+]2C(=C1)C=C(C3=C2C(=CC=C3)Cl)O |
Origin of Product |
United States |
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